Acetyl chloride,(3-isoxazolyloxy)-
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Overview
Description
Acetyl chloride, (3-isoxazolyloxy)- is a chemical compound that belongs to the class of organic compounds known as acyl chlorides. It is characterized by the presence of an acetyl group (CH3CO-) attached to a chlorine atom and an isoxazole ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl chloride, (3-isoxazolyloxy)- can be synthesized through several methods. One common laboratory method involves the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) . These reactions typically produce acetyl chloride contaminated by phosphorus or sulfur impurities, which may interfere with organic reactions.
Industrial Production Methods
On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride, resulting in a mixture of acetyl chloride and acetic acid . Another method involves the catalytic carbonylation of methyl chloride .
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride, (3-isoxazolyloxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form acetic acid and hydrogen chloride.
Acylation Reactions: It is used in Friedel-Crafts acylation reactions to introduce acetyl groups into aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with acetyl chloride, (3-isoxazolyloxy)- include alcohols, amines, and water. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions with acetyl chloride, (3-isoxazolyloxy)- include esters, amides, and acetic acid .
Scientific Research Applications
Acetyl chloride, (3-isoxazolyloxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetyl chloride, (3-isoxazolyloxy)- involves the transfer of the acetyl group to nucleophilic sites on other molecules. . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetyl chloride, (3-isoxazolyloxy)- include other acyl chlorides such as:
- Propionyl chloride
- Butyryl chloride
- Acetyl bromide
Uniqueness
What sets acetyl chloride, (3-isoxazolyloxy)- apart from other acyl chlorides is the presence of the isoxazole ring, which can impart unique reactivity and selectivity in chemical reactions . This structural feature can influence the compound’s behavior in various applications, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C5H4ClNO3 |
---|---|
Molecular Weight |
161.54 g/mol |
IUPAC Name |
2-(1,2-oxazol-3-yloxy)acetyl chloride |
InChI |
InChI=1S/C5H4ClNO3/c6-4(8)3-9-5-1-2-10-7-5/h1-2H,3H2 |
InChI Key |
LFMNCOJTTOSGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1OCC(=O)Cl |
Origin of Product |
United States |
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